Aspulvinone H

Description

Contextualization within Natural Products Chemistry

The investigation of natural products has been a cornerstone of discovering new molecules with diverse biological activities. Aspulvinone H is a prime example of a compound that has emerged from this field of study.

The first members of the pulvinone family of natural products were identified as pigments in certain fungi. In 1973, a significant development occurred when hydroxylated pulvinone derivatives were isolated from the mold Aspergillus terreus. wikipedia.org To distinguish these compounds from those found in other fungal species, they were named "aspulvinones." wikipedia.org This marked the beginning of the classification and study of the diverse aspulvinone family. Since then, numerous aspulvinone derivatives have been isolated and characterized from various fungal sources. nih.govresearchgate.net

Fungi are known to produce a vast array of chemical compounds, which are broadly categorized into primary and secondary metabolites. Primary metabolites are essential for the fungus's growth and basic life functions. numberanalytics.com In contrast, secondary metabolites are not directly involved in these fundamental processes but play crucial roles in how the fungus interacts with its environment. numberanalytics.comnih.gov These compounds can act as defense mechanisms against other microorganisms, as signaling molecules, or in other ecological interactions. numberanalytics.comnih.gov The discovery of penicillin, a famous fungal secondary metabolite, revolutionized medicine and highlighted the immense potential of these compounds. numberanalytics.comnih.gov Fungal secondary metabolites, including the aspulvinones, are a rich source of chemical diversity and have been a focal point for the discovery of new bioactive molecules. nih.govasm.orgnih.gov

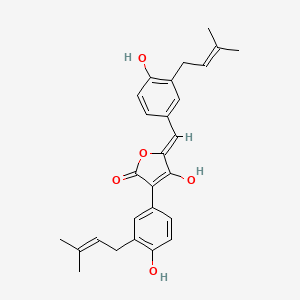

Structural Characteristics and Chemical Classification

The chemical structure of this compound is key to its properties and classification. It is defined by a specific core structure and the presence of certain chemical groups.

A central feature of this compound is its butenolide core. ebi.ac.uk A butenolide is a type of five-membered lactone, which is a cyclic ester. researchgate.netacs.org This core structure is found in a wide variety of natural products isolated from both marine and terrestrial organisms. researchgate.netrsc.orgmdpi.comnio.res.in The butenolide ring is a versatile scaffold that contributes to the diverse biological activities observed in the molecules that contain it. researchgate.netacs.org

This compound is further classified as a prenylated pulvinone derivative. nih.govrsc.org Prenylation is a biochemical process that involves the attachment of prenyl groups, which are derived from isoprene. nih.gov In the case of this compound, two prenyl groups are attached to its pulvinone framework. rsc.orgmedkoo.com The addition of these lipophilic prenyl chains can significantly alter the biological properties of the parent molecule. nih.gov The biosynthesis of these derivatives in Aspergillus terreus involves the enzymatic transfer of these C5 units to a dihydroxypulvinone precursor. rsc.org

Academic Relevance and Research Trajectory

This compound and its related compounds have been the subject of considerable academic research due to their interesting chemical structures and biological activities. nih.govmedkoo.com Studies have explored their potential as inhibitors of various enzymes, including α-glucosidase and glutamic oxaloacetate transaminase 1 (GOT1). nih.govmedkoo.comrsc.orgnih.gov The diverse biological activities of the aspulvinone family have spurred further investigation into their structure-activity relationships, with researchers synthesizing new analogues to explore their potential. nih.govrsc.orgnih.govresearchgate.net The ongoing research into this compound and other aspulvinones highlights their importance as lead compounds in the search for new therapeutic agents. rsc.orgnih.govresearchgate.netnih.gov

Contribution to Chemical Biology

This compound has emerged as a significant molecule in chemical biology, primarily through its role as a specific inhibitor of several key enzymes. This inhibitory action allows researchers to probe the function of these enzymes within complex biological systems.

Detailed research has identified this compound as a potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), a crucial enzyme in glutamine metabolism. mdpi.commedkoo.com Studies have determined its half-maximal inhibitory concentration (IC₅₀) against GOT1 to be approximately 5.91 µM. mdpi.com The elucidation of the crystal structure of GOT1 in complex with this compound has been a pivotal finding. mdpi.com This structural data revealed that this compound competitively binds to the active site of GOT1, providing a clear molecular basis for its inhibitory mechanism. mdpi.com

Furthermore, this compound is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. frontiersin.org It exhibits an IC₅₀ value of 4.6 µM against this enzyme. frontiersin.org Enzyme kinetic studies have characterized its mode of action as a mixed-type inhibition, and circular dichroism spectra have shown that it can alter the conformation of the enzyme. frontiersin.org

Research has also uncovered its inhibitory effects on other enzymes, albeit with lower potency. This compound demonstrates moderate inhibition of acetylcholinesterase (AChE) and pancreatic lipase (B570770) (PL), with reported IC₅₀ values of 25.95 µM and 47.06 µM, respectively. researchgate.net These findings highlight the compound's ability to interact with multiple biological targets, making it a valuable entity for studying enzyme structure and function.

| Enzyme Target | IC₅₀ Value | Inhibition Type |

| Glutamic-oxaloacetic transaminase 1 (GOT1) | 5.91 µM | Competitive |

| α-glucosidase | 4.6 µM | Mixed-type |

| Acetylcholinesterase (AChE) | 25.95 µM | Not specified |

| Pancreatic Lipase (PL) | 47.06 µM | Not specified |

Role as a Pre-clinical Research Tool in Molecular Probes

The specific biological activities of this compound make it a valuable molecular probe for pre-clinical research, enabling the investigation of disease pathways and the validation of therapeutic targets.

Its function as a GOT1 inhibitor has been instrumental in studying the metabolic vulnerabilities of cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC). mdpi.commedkoo.com By suppressing glutamine metabolism, this compound renders PDAC cells more susceptible to oxidative stress and inhibits their proliferation. medkoo.com Researchers have used it as a tool to induce apoptosis, affect the cell cycle, and inhibit migration in pancreatic cancer cell lines. mdpi.com Its utility has been demonstrated in vivo, where it showed antitumor activity in a xenograft model using SW1990 cells. mdpi.commedkoo.com

Similarly, its potent inhibition of α-glucosidase positions it as a research tool for studying metabolic disorders like diabetes. frontiersin.org Pre-clinical studies in mice have shown that this compound can significantly suppress increases in postprandial blood glucose levels. frontiersin.org This allows for the investigation of α-glucosidase as a target for managing hyperglycemia. The use of this compound in these animal models helps to probe the physiological consequences of inhibiting this specific enzyme. frontiersin.org

Overview of Current Research Landscape

The current research landscape for this compound is dynamic, with investigations primarily focused on its anticancer and antidiabetic properties. The compound is often isolated from various fungal species, including Aspergillus terreus and Cladosporium sp., as part of broader screens for bioactive natural products. rsc.orgnih.govmdpi.comacs.org

A significant area of research revolves around its potential against pancreatic cancer by targeting GOT1-mediated glutamine metabolism. mdpi.com Concurrently, its role as a potent α-glucosidase inhibitor continues to be explored for its implications in managing hyperglycemia. frontiersin.orgnih.gov

Additionally, while direct inhibitory data for this compound is limited, its structural class, the aspulvinones, has been identified as having inhibitory activity against the main protease (Mpro) of SARS-CoV-2. acs.orgacs.orgfigshare.com This places this compound within a family of compounds that are of interest for their potential antiviral applications, prompting further investigation. acs.org The synthesis of this compound and its analogues is also an active area of research, aiming to create new derivatives with potentially enhanced potency and specificity for various biological targets. rsc.orgrsc.orgmendeley.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

57744-69-1 |

|---|---|

Molecular Formula |

C27H28O5 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(5Z)-4-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one |

InChI |

InChI=1S/C27H28O5/c1-16(2)5-8-19-13-18(7-11-22(19)28)14-24-26(30)25(27(31)32-24)21-10-12-23(29)20(15-21)9-6-17(3)4/h5-7,10-15,28-30H,8-9H2,1-4H3/b24-14- |

InChI Key |

LFDYHAWYVIBCDT-OYKKKHCWSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=C2C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)O)O)C |

Origin of Product |

United States |

Isolation and Spectroscopic Characterization Methodologies

Cultivation and Extraction Techniques

The production of Aspulvinone H begins with the cultivation of specific fungal strains, followed by systematic extraction protocols to isolate the crude secondary metabolites.

This compound is a natural product isolated from various fungal species. Strains of Aspergillus terreus, Aspergillus flavipes, and Cladosporium sp. are known producers of aspulvinone analogues. acs.orgnih.govrsc.org The fermentation process is critical for maximizing the yield of the target compound.

One documented approach involves the fermentation of Aspergillus terreus (mutant strain ASM-1), which was derived from a marine-sourced parent strain ML-44. nih.govfrontiersin.org The cultivation is performed in a liquid medium under controlled conditions to promote the biosynthesis of secondary metabolites, including this compound. nih.govfrontiersin.org Similarly, Aspergillus flavipes MM2, isolated from Egyptian rice hulls, has been successfully cultivated on Czapeck-Dox medium for the production of this compound. nih.gov Another study utilized a rice culture of Aspergillus terreus to isolate this compound. nih.govrsc.org

The fermentation is typically conducted in shake flasks or larger fermentors for a period of several days to allow for sufficient biomass growth and metabolite production. nih.govfrontiersin.org

Following fermentation, the entire culture broth is harvested. The first step in the extraction process is typically the separation of the fungal mycelium from the liquid supernatant, often achieved by filtration. nih.govfrontiersin.org

Both the filtrate and the mycelial cake can be sources of secondary metabolites. frontiersin.orgnih.gov The extraction is carried out using organic solvents, with ethyl acetate (B1210297) (EtOAc) being a commonly employed solvent due to its effectiveness in extracting semi-polar compounds like this compound. nih.govfrontiersin.org In some protocols, ultrasonic assistance is used to enhance the extraction efficiency from the fermentation broth. nih.govfrontiersin.org

The organic solvent extracts are then combined and concentrated under reduced pressure (in vacuo) to yield a crude extract. nih.govfrontiersin.org This crude material contains a complex mixture of compounds and serves as the starting point for chromatographic purification. frontiersin.orgnih.gov

Advanced Chromatographic Separation Approaches

The purification of this compound from the crude fungal extract requires a combination of chromatographic techniques to separate it from other structurally related metabolites.

The initial purification step for the crude extract typically involves column chromatography using silica (B1680970) gel as the stationary phase. frontiersin.orgnih.gov This technique separates compounds based on their polarity. column-chromatography.com The crude extract is loaded onto the silica gel column, and a solvent system of increasing polarity is used to elute the fractions. jppres.com This process, known as gradient elution, allows for the separation of the complex mixture into several less complex fractions. frontiersin.orgnih.gov The fractions containing this compound are identified by analyzing them with methods like thin-layer chromatography (TLC). nih.gov

Fractions enriched with this compound from the silica gel column are subjected to further purification using High-Performance Liquid Chromatography (HPLC). frontiersin.org HPLC offers higher resolution and efficiency compared to traditional column chromatography. column-chromatography.com The separation process is "guided" by monitoring the column eluate with a detector, such as a photodiode array (PDA) detector, which allows for the selective collection of peaks corresponding to the target compound based on its characteristic UV absorption. frontiersin.org

The final purification of this compound is often achieved using preparative reverse-phase HPLC (RP-HPLC). frontiersin.org In this technique, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. springernature.comspringernature.comnih.gov The separation is based on the hydrophobic interactions between the compounds and the stationary phase. A gradient elution, typically with a mixture of methanol (B129727) and water, is employed to elute the compounds. frontiersin.org This highly efficient method allows for the isolation of this compound in a pure form, which is then confirmed by spectroscopic methods. frontiersin.orgspringernature.com The structure of the isolated compound is ultimately verified by comparing its mass spectrometry and NMR data with previously reported values for this compound. nih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC) Guided Fractionation

Structural Elucidation Techniques

Once this compound has been isolated in a pure form, a combination of advanced spectroscopic techniques is employed to determine its precise chemical structure.

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental technique for determining the elemental composition of a molecule. For this compound, HRESIMS analysis provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. This experimental mass is then compared to the calculated masses for possible molecular formulas.

Based on HRESIMS data, this compound has been assigned the molecular formula C₂₇H₂₈O₅, which corresponds to a molecular weight of 432 Daltons and indicates the presence of 14 degrees of unsaturation. nih.gov This information is crucial for the subsequent steps of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed planar structure of an organic molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the carbon skeleton and the connectivity of atoms within this compound can be established.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational information for the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. A descriptive analysis of the ¹H NMR spectrum of this compound indicates the presence of signals corresponding to two unsymmetrically tri-substituted aromatic rings, a singlet methine proton, and two prenyl groups. nih.gov The spectrum shows complex signals in the aromatic region, along with characteristic signals for the methylene (B1212753) and methyl protons of the prenyl side chains. nih.gov

Table 1: ¹H and ¹³C NMR Data for Aspulvinone J-CR (a related compound) in CD₃OD

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 102.6 | |

| 3 | 165.7 | |

| 4 | 170.8 | |

| 5 | 109.9 | |

| 6 | 161.4 | |

| 7 | 120.4 | |

| 8 | 158.5 | |

| 9 | 115.1 | |

| 10 | 131.9 | |

| 11 | 116.1 | |

| 12 | 128.5 | |

| 13 | 127.3 | |

| 14 | 156.9 | |

| 15 | 115.5 | |

| 16 | 132.0 | |

| 17 | 116.3 | |

| 18 | 128.8 | |

| 1' | 28.7 | 3.36, d, 7.3 |

| 2' | 123.3 | 5.30, t, 7.3 |

| 3' | 133.2 | |

| 4' | 25.9 | 1.76, s |

| 5' | 17.9 | 1.74, s |

| 1'' | 28.7 | 3.37, d, 7.3 |

| 2'' | 123.3 | 5.31, t, 7.3 |

| 3'' | 133.2 | |

| 4'' | 25.9 | 1.77, s |

| 5'' | 17.9 | 1.75, s |

| 10-H | 6.27, s | |

| 11-H | 6.83, d, 8.4 | |

| 12-H | 7.24, d, 2.2 | |

| 13-H | 7.15, dd, 8.4, 2.2 | |

| 17-H | 6.84, d, 8.4 | |

| 18-H | 7.74, d, 2.2 | |

| 19-H | 7.63, dd, 8.4, 2.2 |

Data for Aspulvinone J-CR is presented for illustrative purposes, adapted from Wu et al., 2021. mdpi.com

Two-dimensional NMR experiments are essential for assembling the puzzle of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For related aspulvinones, COSY correlations are used to confirm the presence of spin systems, such as the dihydrofuran ring in some analogs. d-nb.info

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals. d-nb.info

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for connecting different fragments of the molecule. For example, in the structural elucidation of new aspulvinones isolated alongside this compound, HMBC correlations were key in confirming the connectivity of the prenyl groups to the benzene (B151609) rings and the linkage of the substituted phenyl rings to the central γ-butenolide core. mdpi.comd-nb.info

Through the combined interpretation of these 1D and 2D NMR datasets, the planar structure of this compound, characterized by a central tetronic acid-derived core linked to two prenylated 4-hydroxyphenyl groups, has been unequivocally established.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly valuable for determining the absolute configuration of stereocenters in natural products. In the study of aspulvinones, ECD is often used in a comparative manner. The absolute configurations of newly isolated aspulvinone derivatives are frequently determined by comparing their experimental ECD spectra with those of known analogues, such as this compound. nih.govresearchgate.net

For instance, in the characterization of new prenylated aspulvinones V-X isolated from Aspergillus terreus ASM-1, the absolute configurations of some of the new compounds were successfully assigned by comparing their ECD spectra to known compounds from the same family. nih.govresearchgate.net This comparative approach relies on the principle that structurally similar molecules with the same absolute configuration will exhibit similar ECD spectra, including the sign and wavelength of their Cotton effects.

While specific experimental ECD data for this compound itself is not detailed in recent literature, its established structure serves as a crucial reference point for these comparisons. Beyond stereochemical assignment, circular dichroism has also been employed to study the interaction of this compound with biological targets. Studies have shown that the CD spectrum of α-glucosidase changes in the presence of this compound, indicating that the compound induces conformational changes in the enzyme upon binding. nih.govebi.ac.uk

X-ray Crystallography for Definitive Structural Confirmation and Complex Analysis

X-ray crystallography is an unparalleled technique for providing unambiguous proof of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of each atom.

The structural elucidation of the aspulvinone class of compounds owes a great deal to a pivotal re-examination using X-ray crystallography. rsc.org Early structural assignments for unsymmetrically substituted aspulvinones produced by Aspergillus terreus were revised based on a combination of crystallographic and spectroscopic analysis. A single-crystal X-ray diffraction study of a key aspulvinone derivative provided the definitive evidence needed to correct the proposed structures for the entire series, which would include this compound. rsc.org

The crystal structure was determined by direct methods and refined to a high degree of accuracy. The crystallographic data obtained from this foundational study provided the precise bond connectivity and geometry, which, when combined with comparative spectroscopic data, enabled the correct structural assignments for other related metabolites from A. terreus. rsc.org

Below are the key crystallographic parameters from this definitive study.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.546 ± 0.005 |

| b (Å) | 11.019 ± 0.005 |

| c (Å) | 13.437 ± 0.006 |

| α (°) | 102.94 ± 0.05 |

| β (°) | 113.73 ± 0.05 |

| γ (°) | 91.39 ± 0.15 |

| Z | 2 |

| R-factor | 0.054 for 2106 reflections |

This crystallographic analysis was instrumental, providing a solid, experimentally verified foundation for the structures of all "unsymmetrically" substituted aspulvinones, including this compound. rsc.org

Biosynthetic Pathways and Genetic Regulation

Origins of the Pulvinone Scaffold

The fundamental structure of all aspulvinones is the pulvinone core, which is derived from aromatic amino acid metabolism. wikipedia.org

The biosynthesis of the pulvinone scaffold begins with the shikimate pathway, a central metabolic route in fungi, plants, and bacteria for the production of aromatic amino acids. wikipedia.orgnih.govwikipedia.org This pathway converts intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, namely phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate. frontiersin.org Chorismate serves as a critical branch-point metabolite for the synthesis of L-phenylalanine and L-tyrosine. nih.gov Fungal biosynthesis of pulvinones utilizes these aromatic amino acids as its foundational building blocks. wikipedia.org

The direct precursor for the pulvinone scaffold is p-hydroxyphenylpyruvate (HPP), also known as 4-hydroxyphenylpyruvic acid. wikipedia.orgnih.govwikipedia.org HPP is formed from the aromatic amino acid L-tyrosine via a transamination reaction catalyzed by a tyrosine aminotransferase. wikipedia.org The formation of the pulvinone skeleton proceeds through the dimerization of two HPP molecules, followed by a series of reactions including oxidative ring-cleavage and decarboxylation to yield the core structure. wikipedia.org This core is identified as aspulvinone E, which serves as the first key intermediate in the broader aspulvinone pathway. rsc.orgresearchgate.net

Enzymatic Steps in Aspulvinone H Biosynthesis

Once the core pulvinone structure is formed, a series of enzymatic modifications, including prenylation and cyclization, are required to produce this compound. rsc.orgnih.gov

The formation of the initial intermediate, aspulvinone E, is catalyzed by Non-Ribosomal Peptide Synthetase (NRPS)-like enzymes. rsc.orgresearchgate.net In Aspergillus terreus, studies have shown that two distinct NRPS-like enzymes, ApvA and AtmelA, are capable of producing the identical product, aspulvinone E. rsc.orgresearchgate.netrsc.orgresearchgate.net These enzymes possess a characteristic adenylation (A), thiolation (T), and thioesterase (TE) domain architecture. researchgate.net

Despite producing the same compound, ApvA and AtmelA have different physiological roles determined by their spatial expression. rsc.orgosti.gov The gene apvA is responsible for producing aspulvinone E in the fungal hyphae, directing it into the biosynthetic pathway for other aspulvinone derivatives. rsc.orgosti.gov In contrast, the aspulvinone E produced by AtmelA in the conidia is utilized in a separate pathway for the synthesis of a brown conidial pigment, a type of melanin (B1238610). rsc.orgrsc.orgosti.gov

Following the synthesis of the aspulvinone E core, a key tailoring step is prenylation, which is the attachment of one or more five-carbon isoprenoid units. rsc.org The enzyme responsible for this step is a trans-prenyltransferase named AbpB. rsc.orgrsc.org This enzyme, also characterized as an aspulvinone dimethylallyltransferase, catalyzes the transfer of two dimethylallyl groups from dimethylallyl pyrophosphate (DMAPP) to the aspulvinone E scaffold. rsc.orgcapes.gov.br Research indicates that this single prenyltransferase is responsible for the dual prenylation of aspulvinone E to generate the direct precursor to this compound. rsc.org The gene abpB is notably not located within a contiguous gene cluster with apvA, illustrating that tailoring enzymes can be encoded elsewhere in the genome. rsc.org

The final steps in the formation of this compound involve further enzymatic modification of the diprenylated intermediate. researchgate.netnih.govnih.gov These transformations include an oxidative cyclization, where one of the newly attached prenyl groups forms a new ring structure with the adjacent phenol (B47542) group. nih.gov This type of reaction is a common strategy in natural product biosynthesis to create complex, rigid scaffolds. nih.govnih.govrroij.com The formation of this compound specifically involves the cyclization of a prenyl chain, along with a hydroxylation event, to yield the final structure. researchgate.netnih.gov While the precise enzymes catalyzing these final oxidative steps in the this compound pathway have not been fully elucidated, they are critical for generating the compound's characteristic chemical architecture. nih.govresearchgate.net

Interactive Data Tables

Key Enzymes in this compound Biosynthesis

| Enzyme (Gene) | Class | Function | Substrate(s) | Product(s) | Organism |

|---|---|---|---|---|---|

| ApvA (apvA) | NRPS-like | Catalyzes dimerization of HPP to form the pulvinone core. rsc.orgresearchgate.net | p-Hydroxyphenylpyruvate (HPP) | Aspulvinone E | Aspergillus terreus |

| AtmelA (atmelA) | NRPS-like | Catalyzes dimerization of HPP to form the pulvinone core (for melanin pathway). rsc.orgrsc.org | p-Hydroxyphenylpyruvate (HPP) | Aspulvinone E | Aspergillus terreus |

| AbpB (abpB) | Prenyltransferase | Adds two prenyl groups to the aspulvinone core. rsc.orgosti.gov | Aspulvinone E, DMAPP | Diprenylated Aspulvinone Intermediate | Aspergillus terreus |

| Unknown | Oxidoreductase (e.g., P450 monooxygenase) | Performs oxidative cyclization and hydroxylation of the diprenylated intermediate. nih.govnih.govnih.gov | Diprenylated Aspulvinone Intermediate | This compound | Aspergillus terreus |

Genetic and Transcriptional Control of Biosynthesis

The production of aspulvinones, including this compound, is governed by a precise set of genes and regulatory mechanisms. Through advanced genetic and analytical techniques, researchers have begun to map the intricate pathways that lead to the synthesis of this complex molecule.

Identification of Biosynthetic Gene Clusters

The foundation of this compound synthesis lies within its biosynthetic gene cluster (BGC), a contiguous region of the fungal genome containing the genes responsible for producing a specific secondary metabolite. In Aspergillus terreus, the gene cluster for aspulvinones has been identified, with a key enzyme being a non-ribosomal peptide synthetase (NRPS)-like protein. redalyc.org

Studies have pinpointed two NRPS-like genes, apvA and atmelA, that are both capable of producing the core precursor molecule, aspulvinone E. mit.eduelifesciences.org The gene apvA is located within the primary aspulvinone BGC and is directly responsible for producing the aspulvinone backbone in the fungal hyphae. redalyc.orgelifesciences.org Gene inactivation experiments have confirmed that deleting apvA eliminates the production of aspulvinones. elifesciences.org

Interestingly, the second gene, atmelA, is located elsewhere in the genome and is primarily involved in the biosynthesis of conidial melanin pigment, yet it also synthesizes aspulvinone E as an intermediate. elifesciences.orgelifesciences.org Further tailoring enzymes within the aspulvinone BGC, such as the trans-prenyltransferase AbpB, are then responsible for modifying the aspulvinone E backbone through processes like prenylation to generate the diverse family of aspulvinone derivatives, including this compound. mit.eduelifesciences.org

Genomic and Transcriptomic Analyses for Pathway Elucidation

Genomic and transcriptomic analyses have been indispensable in decoding the biosynthetic pathway of this compound. frontiersin.org Genome mining of Aspergillus terreus first allowed for the identification of multiple secondary metabolite BGCs, including those for aspulvinones, butyrolactones, and asterriquinones. asm.org By screening the genome, researchers identified several NRPS-like genes hypothesized to be involved in these pathways. redalyc.orgasm.org

Heterologous expression of these candidate genes in a host organism like Aspergillus nidulans was a critical step. This technique confirmed that both the apvA and atmelA genes independently yield aspulvinone E. elifesciences.org Transcriptomic analysis, which measures gene expression levels, further revealed that the genes within the aspulvinone cluster, such as apvA and the prenyltransferase gene abpB, are co-expressed under conditions that favor aspulvinone production. elifesciences.org These combined genomic and transcriptomic approaches have not only identified the necessary genes but also provided strong evidence for their functional roles in the construction of this compound. frontiersin.orgfrontiersin.org

Regulation by Cellular Signaling Pathways (e.g., TOR pathway modulation by rapamycin)

The biosynthesis of secondary metabolites like aspulvinones is tightly regulated by overarching cellular signaling pathways that respond to environmental and cellular cues. Research indicates that the Target of Rapamycin (B549165) (TOR) signaling pathway plays a crucial role in controlling aspulvinone production. The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability. elifesciences.org

In a high-throughput screen of bioactive compounds, the macrolide rapamycin was identified as a potent inhibitor of aspulvinone production in Aspergillus terreus. mit.edu Rapamycin functions by forming a complex that specifically inhibits the TOR kinase, a central component of the TORC1 complex. nih.gov The finding that rapamycin treatment prevents the synthesis of aspulvinones strongly suggests that the aspulvinone BGC is under the positive control of the TOR pathway. mit.edu When the TOR pathway is active, it signals for the transcription of the aspulvinone genes; when inhibited by rapamycin, this production ceases. This link demonstrates a hierarchical level of control where broad cellular regulators can dictate the activity of specific secondary metabolite pathways.

Spatial and Temporal Regulation of Metabolite Production

The production of this compound is not uniform throughout the fungal colony but is instead carefully regulated in both space and time. This control ensures that the metabolite is produced in the correct cellular compartment and at the appropriate developmental stage.

Tissue-Specific Production and Diversion of Intermediates

A remarkable example of spatial regulation is seen in the differential use of the common precursor, aspulvinone E, which is synthesized by two distinct genes in different fungal tissues. mit.eduelifesciences.org

In the hyphae (vegetative mycelium): The apvA gene, located within the aspulvinone BGC, is expressed. The aspulvinone E produced in this compartment is then modified by other enzymes in the cluster, such as prenyltransferases, to create the family of aspulvinone compounds, including this compound. elifesciences.orgelifesciences.orgpsmjournals.org

In the conidia (asexual spores): The atmelA gene is expressed. The aspulvinone E synthesized here is diverted into a completely different biosynthetic pathway, where it serves as a building block for the production of a brown melanin pigment that protects the spores. elifesciences.orgelifesciences.org

This tissue-specific expression allows the fungus to use the same precursor molecule for two different functional purposes: chemical defense or signaling in the hyphae and pigmentation for protection in the spores. elifesciences.orgpsmjournals.org

Mechanisms of Metabolite Allocation within Fungal Tissues

The mechanism underlying this precise metabolite allocation lies in the transcriptional control of the respective genes. mit.edu It is proposed that the apvA and atmelA genes are regulated by their own specific promoters, which are activated in different fungal tissues and at different developmental stages. elifesciences.orgpsmjournals.org

The promoter for apvA is active in the mycelium, leading to the accumulation of aspulvinones in these vegetative structures. Conversely, the promoter for atmelA is activated during conidiogenesis (spore formation), directing the aspulvinone E precursor towards melanin synthesis in the conidia. elifesciences.org This spatial separation of gene expression is a key strategy that prevents the intermediates from being used in the wrong pathway and demonstrates an efficient metabolic grid where the location of initial synthesis dictates the ultimate fate of a molecule. mit.edu

Chemical Synthesis and Analog Generation

Strategic Approaches to Total Synthesis

The total synthesis of Aspulvinone H relies on efficient methods to construct its characteristic 3-aryl-5-arylidene-tetronic acid core. These strategies are designed to be convergent and flexible, allowing for the synthesis of various natural aspulvinones and their derivatives.

A common retrosynthetic approach for the aspulvinone framework, including this compound, hinges on disconnecting the exocyclic double bond formed via an aldol-type condensation. This strategy simplifies the complex structure into two more manageable building blocks: a substituted tetronic acid and a corresponding aromatic aldehyde.

The key disconnection is the C-C double bond linking the tetronic acid moiety to the arylidene group. This leads to two primary synthons:

Synthon A: A 4-hydroxy-3-arylfuran-2(5H)-one (a tetronic acid derivative). For this compound, this would be a tetronic acid bearing a 4-hydroxyphenyl group at the 3-position.

Synthon B: An aromatic aldehyde. In the case of this compound, this is 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde, which contains the characteristic prenyl group.

This retrosynthetic analysis highlights that a convergent synthesis can be achieved by preparing the two key fragments separately and then coupling them in a final, stereocontrolled step.

The cornerstone of many this compound syntheses is the vinylogous aldol (B89426) condensation between a 3-aryl-tetronic acid and an aromatic aldehyde. nih.govnih.govscienceopen.com This reaction forms the crucial C-C bond and establishes the geometry of the final product.

The mechanism proceeds as follows:

Deprotonation: A base deprotonates the acidic proton on the tetronic acid ring, creating a vinylogous enolate. This enolate is stabilized by resonance, with the negative charge delocalized across the furanone ring system.

Nucleophilic Attack: The vinylogous enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms an aldol addition intermediate.

Dehydration: The intermediate alcohol is subsequently eliminated as a water molecule, often facilitated by the reaction conditions (e.g., heat or base), to form the thermodynamically stable conjugated exocyclic double bond of the aspulvinone core.

Deprotection is another critical transformation. Protecting groups, such as benzyl (B1604629) (Bn) or methyl (Me) ethers, are often used on the phenolic hydroxyls to prevent unwanted side reactions during the synthesis. nih.gov For instance, benzyl ethers can be removed under mild conditions using catalytic hydrogenation (Pd/C, H₂). nih.gov However, care must be taken as this method can sometimes lead to the partial hydrogenation of other sensitive groups, like the prenyl double bond. nih.gov In such cases, Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are used for deprotection. nih.govrsc.org Notably, the use of BBr₃ in the synthesis of an this compound precursor was reported to cause an unexpected cyclization of the prenyl chain onto the adjacent phenol (B47542) group, forming Aspulvinone A instead. nih.govrsc.org

The following table summarizes optimized conditions for the key vinylogous aldol condensation step in the synthesis of an aspulvinone precursor. researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DBU | MeCN | 65 | 12 | 34 |

| 2 | DBU | THF | 65 | 12 | 21 |

| 3 | DBU | MeOH | 65 | 12 | 36 |

| 4 | DBN | MeCN | 65 | 12 | 40 |

| 5 | DBN | MeCN | 30 | 24 | 82 |

The exocyclic double bond in the aspulvinone structure can exist as either the Z or E isomer. In naturally occurring aspulvinones, the Z configuration is typically predominant. Achieving stereoselective control during the synthesis is therefore a significant objective.

Research has shown that the choice of solvent in the vinylogous aldol condensation plays a crucial role in determining the stereochemical outcome. nih.govresearchgate.net

Acetonitrile (MeCN): The use of MeCN as a solvent has been found to predominantly yield the thermodynamically more stable Z-isomer. nih.govnih.govrsc.org

Alcohols (MeOH, EtOH, i-PrOH): When the reaction is conducted in alcoholic solvents like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), an alkoxy exchange can occur. nih.govnih.govscienceopen.com Using isopropanol (B130326) (i-PrOH), particularly under reflux conditions, can lead to the formation of a mixture of Z and E isomers, from which the E-isomer can be isolated. nih.govresearchgate.net

This solvent-dependent stereoselectivity provides a valuable tool for synthetic chemists, allowing them to target either the natural Z-isomer or the less common E-isomer by simply modifying the reaction conditions. nih.gov This control is essential for exploring the full chemical space of aspulvinone derivatives and for detailed structure-activity relationship studies.

Synthesis of this compound Analogues and Derivatives

The generation of this compound analogues is crucial for understanding how different structural features contribute to its biological activity. The modular nature of the synthetic routes, particularly those based on the vinylogous aldol condensation, is well-suited for this purpose. nih.govscienceopen.com

A wide array of analogues can be synthesized by varying the two primary building blocks: the 3-aryl-tetronic acid and the aromatic aldehyde. nih.gov

Modification of Aromatic Rings: By employing different substituted phenylacetic acids and benzaldehydes in the initial stages of the synthesis, analogues with diverse substitution patterns on both aromatic rings can be generated. This includes changing the number, position, and nature of substituents (e.g., hydroxyl, methoxy, halogen groups). For example, a library of aspulvinone derivatives was created by reacting various substituted tetronic acids with a range of aromatic, heterocyclic, and alkyl aldehydes. rsc.orgresearchgate.net

Modification of the Prenyl Moiety: The prenyl group on this compound is a key feature that can be modified to probe its role in biological activity. Analogues can be synthesized using aldehydes that lack the prenyl group, have a modified isoprenoid chain (like a geranyl group), or have the chain at a different position on the aromatic ring. rug.nl As mentioned earlier, intramolecular cyclization of the prenyl group during deprotection can also lead to structurally distinct, fused-ring analogues like Aspulvinone A. rsc.org

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. For this compound, this involves synthesizing a systematic series of derivatives and evaluating their effects in biological assays. mdpi.comfrontiersin.orgnih.gov

The synthetic strategies described allow for the targeted derivatization of the aspulvinone scaffold. Key derivatization points include:

Phenolic Hydroxyl Groups: These groups can be alkylated (e.g., methylated, ethylated), acylated, or left free to investigate the importance of hydrogen bond donating and accepting capabilities. researchgate.net

Aromatic Ring Substituents: Introducing electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties of the molecule and its interactions with biological targets.

The Prenyl Group: As a lipophilic moiety, its presence and structure can significantly affect membrane permeability and binding affinity. Synthesizing analogues with and without this group, or with modified isoprenoid chains, is a common SAR strategy. nih.gov

For instance, a study on the α-glucosidase inhibitory activity of several aspulvinone analogues, including this compound, revealed key SAR insights. The data suggested that the specific pattern of hydroxylation and prenylation significantly influences the inhibitory potency. nih.gov Similarly, various synthetic aspulvinone analogues were evaluated for anti-SARS-CoV-2 activity, with modifications to the aromatic rings leading to compounds with modest inhibitory effects against viral proteases. nih.gov

The following table presents data on the α-glucosidase inhibitory activity of this compound and a related natural analogue, providing a snapshot of an SAR study. nih.gov

| Compound | Description | IC₅₀ (µM) |

| This compound | Prenyl group at C-3' of Ring B | 4.6 |

| Aspulvinone V | Prenyl group at C-5' of Ring B | 2.2 |

| Acarbose | Positive Control | 215.5 |

This systematic approach of synthesis and biological testing is essential for identifying the key pharmacophoric features of this compound and for designing new derivatives with potentially improved therapeutic properties. mdpi.com

Methodological Advancements in Aspulvinone Synthesis

The synthesis of the aspulvinone core structure, characterized by a tetronic acid ring linked to two substituted aromatic rings, has been a subject of considerable interest for synthetic chemists. nih.gov Traditional methods for constructing this framework have often been hampered by significant limitations, prompting the development of more advanced, efficient, and modular synthetic strategies. nih.govrsc.org

Overcoming Limitations of Traditional Synthetic Methods

Historically, the synthesis of aspulvinones has relied on approaches that, while successful, presented notable drawbacks. rsc.org These traditional methods can be broadly categorized into those requiring noble metal catalysis and those necessitating harsh reaction conditions. nih.govrsc.org

Noble metal-catalyzed reactions, such as Suzuki-Miyaura, Stille, and Sonogashira cross-couplings, have been employed to form key carbon-carbon bonds in the aspulvinone scaffold. eie.gr However, a primary limitation of these methods is the high cost and limited availability of the metal catalysts, such as palladium. nih.govrsc.org This can be a significant barrier to large-scale synthesis and economical production. nih.gov

On the other hand, methods requiring harsh conditions often involve the use of organolithium reagents. nih.govrsc.org These syntheses typically demand extremely low temperatures, often around -78 °C, and necessitate the use of specialized Schlenk techniques to maintain an inert atmosphere, as the reagents are highly sensitive to air and moisture. nih.govrsc.org Such requirements make the procedures difficult to operate, particularly in standard laboratory or industrial settings, and can limit the scalability of the synthesis. nih.govrsc.org Another example of harsh conditions involves deprotection steps; for instance, the use of boron tribromide (BBr₃) to deprotect a methyl ether during a synthesis of this compound led to an unexpected cyclization of a prenyl chain, forming Aspulvinone A instead. nih.govrsc.org

The limitations of these traditional approaches are summarized in the table below, highlighting the challenges that spurred the development of new synthetic protocols.

| Limitation Category | Specific Method/Condition | Drawbacks |

| Metal Catalysis | Noble metal cross-coupling (e.g., Suzuki, Stille) | High cost of catalysts (e.g., Palladium), Scarce availability of metals |

| Harsh Conditions | Use of organolithium reagents | Requires very low temperatures (-78 °C), Demands specialized Schlenk techniques, Difficult to scale up |

| Harsh Conditions | Strong Lewis acid deprotection (e.g., BBr₃) | Can lead to unintended side reactions and molecular rearrangements |

Development of Modular and Efficient Synthetic Routes

In response to the challenges posed by traditional methods, recent research has focused on creating more modular, efficient, and operationally simpler routes to this compound and its analogs. nih.govnih.gov A modular approach is particularly advantageous as it allows for the easy variation of different components of the molecule, facilitating the generation of a library of analogs for structure-activity relationship studies. nih.govresearchgate.net

A significant breakthrough has been the development of a mild and efficient synthesis based on the vinylogous aldol condensation of substituted tetronic acids with various aldehydes. nih.govrsc.org This method avoids the need for expensive noble metals and the cryogenic temperatures required for organolithium chemistry. nih.gov The reaction proceeds under mild conditions, often at temperatures around 30 °C, and is more tolerant of a wide range of functional groups (broad substrate scope). nih.gov

This updated strategy offers a one-step method for the key aldol condensation, providing a more direct and economical route to the aspulvinone core. nih.gov The modularity of this approach is a key feature; by simply changing the substituted tetronic acid or the aldehyde starting material, a diverse range of aspulvinone derivatives can be synthesized. nih.govresearchgate.net For instance, this method was successfully used to synthesize nine natural aspulvinones, six of which were synthesized for the first time. nih.gov

Another novel two-step methodology involves using 1,3-dioxolane-2,4-diones as activated synthons of α-hydroxy acids. eie.grresearchgate.net This procedure is based on a tandem C-acylation-cyclization process that also proceeds under mild conditions and provides good yields, further demonstrating the shift towards more convenient and efficient synthetic protocols. eie.grresearchgate.net

The advantages of these modern synthetic approaches are highlighted in the comparative table below.

| Feature | Traditional Methods | Modern Modular Methods |

| Catalyst | Often requires expensive noble metals | Generally metal-free |

| Temperature | Often requires cryogenic temperatures (-78 °C) | Mild conditions (e.g., 30 °C to room temperature) |

| Procedure | Operationally complex (e.g., Schlenk line) | Simpler, more accessible techniques |

| Modularity | Limited | High, allows for easy generation of analogs |

| Efficiency | Can be multi-step with purification challenges | Often fewer steps, higher overall yields |

| Substrate Scope | Can be limited | Broad tolerance of different functional groups |

These advancements represent a significant step forward in the synthesis of aspulvinones, making these valuable compounds more accessible for further research and development. nih.gov

Biological Activities and Molecular Mechanisms of Action

of Aspulvinone H

This compound is a naturally occurring chemical compound that has been identified as a potent inhibitor of key metabolic enzymes. Its interactions with these enzymes have been studied to understand its potential therapeutic applications. The following sections detail the enzymatic targets of this compound and the kinetics of their inhibition.

Enzymatic Target Identification and Inhibition Kinetics: Alpha-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.netnih.govnih.govfrontiersin.org Studies have shown its significant inhibitory activity, with a reported IC50 value of 4.6 µM. researchgate.netnih.govfrontiersin.org

The interaction between this compound and α-glucosidase is a spontaneous process primarily driven by hydrophobic forces. researchgate.netnih.govnih.gov The binding of this compound to the enzyme induces significant conformational changes. researchgate.netnih.gov Circular dichroism (CD) spectroscopy analysis has demonstrated that the addition of this compound leads to a decrease in the negative peaks at 209 and 222 nm, which signifies a loss of the α-helix structure of the enzyme. researchgate.netresearchgate.net This alteration in the secondary structure may disrupt hydrogen bonding networks, leading to a partial unfolding of the enzyme. researchgate.net Such conformational changes can either prevent the substrate from binding to the active site or interfere with the formation of the active center, ultimately causing the enzyme to lose its function. researchgate.net

Table 1: Alpha-Glucosidase Inhibition by this compound

| Parameter | Finding | Source |

|---|---|---|

| Inhibitory Activity (IC50) | 4.6 µM | researchgate.netnih.govfrontiersin.org |

| Inhibition Type | Mixed-type | researchgate.netnih.govfrontiersin.org |

| Primary Binding Force | Hydrophobic interactions | researchgate.netnih.govnih.gov |

| Effect on Enzyme Structure | Induces conformational changes; loss of α-helix structure | researchgate.netnih.gov |

Glutamic Oxaloacetate Transaminase 1 (GOT1) Inhibition

This compound is also a known natural inhibitor of glutamic oxaloacetate transaminase 1 (GOT1), an enzyme involved in glutamine metabolism. medkoo.comhodoodo.comtargetmol.com It demonstrates significant inhibitory activity against GOT1, with a reported IC50 value of 5.91 ± 0.04 µM. nih.govsemanticscholar.orgnih.govresearchgate.net

The mechanism by which this compound inhibits GOT1 is through competitive binding. nih.govsemanticscholar.orgnih.govresearchgate.net this compound, referred to as AH in some studies, competes with the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), for the active sites of GOT1. nih.govsemanticscholar.orgnih.gov This competitive binding prevents the natural substrate from accessing the enzyme's active site, thereby inhibiting its catalytic function.

The precise molecular interaction between this compound and GOT1 has been elucidated through X-ray crystallography. nih.govsemanticscholar.org Researchers successfully obtained the co-crystal structure of the GOT1-Aspulvinone H complex, which was the first reported crystal structure of GOT1 bound to an inhibitor. nih.govnih.gov This high-resolution structure provided detailed insight into the binding mode of this compound within the GOT1 active site, confirming that it acts as a PLP competitor. semanticscholar.orgnih.gov

Table 2: GOT1 Inhibition by this compound

| Parameter | Finding | Source |

|---|---|---|

| Inhibitory Activity (IC50) | 5.91 ± 0.04 µM | nih.govsemanticscholar.orgnih.gov |

| Inhibition Type | Competitive | nih.govsemanticscholar.orgnih.gov |

| Binding Mechanism | Competitively binds to the active sites against the cofactor pyridoxal 5'-phosphate (PLP) | nih.govsemanticscholar.orgnih.gov |

| Structural Confirmation | Co-crystal structure of GOT1-Aspulvinone H complex obtained via X-ray crystallography | nih.govnih.gov |

Luciferase Inhibition and Specificity Profiling

This compound has been identified as an inhibitor of luciferase enzymes. nih.gov In specificity profiling studies, aspulvinone compounds were tested against a panel of five different luciferase species and their variants to determine their range of activity. nih.gov This panel included luciferases related to the common firefly luciferase (Photinus pyralis), such as LmLuc and the thermostable UltraGlo luciferase, as well as unrelated luciferases like RLuc and VLuc, which utilize different substrates and enzymatic mechanisms. nih.gov

The aspulvinone family of compounds, including this compound, demonstrated a distinct pattern of inhibition. They showed a notable preference for inhibiting firefly luciferase (FLuc) and its related variants, with binding affinities in the submicromolar range. nih.gov The activity against the thermostable UltraGlo luciferase was generally lower, a finding consistent with previous studies suggesting this engineered variant has a more restricted inhibitor profile. nih.gov The molecular basis for the potent and selective inhibition of FLuc by these compounds is linked to their ability to bind within the D-luciferin pocket of the enzyme's active site. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) and Pancreatic Lipase (B570770) Inhibition

The inhibitory effects of this compound on cholinesterases have been evaluated. nih.gov Cholinesterase inhibitors are of interest for their therapeutic potential, as they prevent the breakdown of the neurotransmitter acetylcholine. nih.gov There are two primary types of cholinesterases in the body: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

In screening studies, this compound was tested against both AChE and BChE. nih.gov The research revealed that this compound, along with several other butenolide derivatives, exhibited selective inhibitory activity against BChE. nih.govresearchgate.net Conversely, no significant inhibitory effect was observed against AChE at a concentration of 100 µM. nih.gov While some related butenolide compounds showed moderate BChE inhibition with IC50 values ranging from 18.4 to 45.8 µM, the inhibitory potency of this compound was less pronounced, with an inhibition rate of 30% or less at 100 µM, indicating an IC50 value greater than 100 µM. nih.govresearchgate.net For the more active compounds in the same class, the mode of BChE inhibition was determined to be competitive. nih.govresearchgate.net

Additionally, this compound has been evaluated for its potential to inhibit pancreatic lipase, an enzyme involved in the digestion of dietary fats. figshare.comresearchgate.net

SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro) Inhibition

The main protease (Mpro) and papain-like protease (PLpro) are crucial cysteine proteases for the replication and transcription of the SARS-CoV-2 virus, making them key targets for antiviral drug development. rsc.orgmdpi.com Research into the aspulvinone class of compounds has identified several analogues with inhibitory activity against these viral enzymes. rsc.orgnih.gov

While direct and detailed inhibitory data for this compound against Mpro and PLpro is not extensively documented in the reviewed literature, studies on closely related analogues provide insight into the potential activity of this compound family. For instance, Aspulvinone O has been shown to exhibit dual-inhibitory activity against both SARS-CoV-2 Mpro and PLpro, with IC50 values of 12.41 ± 2.40 µM and 21.34 ± 0.94 µM, respectively. rsc.org Other analogues, such as Aspulvinone E, inhibited Mpro with an IC50 of 39.93 ± 2.42 µM. rsc.org

Enzyme kinetic studies have been performed on this compound's analogues to determine their mode of action against SARS-CoV-2 proteases. rsc.orgrsc.org These investigations revealed different inhibition mechanisms. Aspulvinone O was found to be a competitive inhibitor of both Mpro and PLpro. rsc.orgrsc.org In contrast, Aspulvinone E and a related derivative (compound 49) demonstrated an uncompetitive mode of inhibition against Mpro. rsc.orgrsc.org An uncompetitive inhibitor binds only to the enzyme-substrate complex, whereas a competitive inhibitor binds to the enzyme's active site, preventing substrate binding. rsc.org

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode | Source |

|---|---|---|---|---|

| Aspulvinone O | SARS-CoV-2 Mpro | 12.41 ± 2.40 | Competitive | rsc.org |

| Aspulvinone O | SARS-CoV-2 PLpro | 21.34 ± 0.94 | Competitive | rsc.org |

| Aspulvinone E | SARS-CoV-2 Mpro | 39.93 ± 2.42 | Uncompetitive | rsc.orgrsc.org |

Cellular Pathway Modulation

Modulation of Glutamine Metabolism in Cellular Models

This compound has been identified as a significant modulator of glutamine metabolism, particularly in pancreatic ductal adenocarcinoma (PDAC) cells, which are highly dependent on this pathway for survival and proliferation. nih.govmdpi.com The compound directly targets and inhibits glutamic-oxaloacetic transaminase 1 (GOT1), a critical enzyme in a non-canonical glutamine metabolic pathway. nih.gov

This compound exhibits potent in vitro inhibitory activity against GOT1, with a reported IC50 value of 5.91 ± 0.04 µM. nih.govmdpi.com Structural studies, including the first co-crystal structure of a GOT1-inhibitor complex, revealed that this compound acts as a competitive inhibitor. nih.govmdpi.com It binds to the active site of GOT1, competing with the enzyme's cofactor, pyridoxal 5-phosphate (PLP). nih.govmdpi.com

By inhibiting GOT1, this compound disrupts the metabolic cascade that converts glutamine-derived aspartate to oxaloacetate (OAA). nih.gov Cellular studies have shown that treatment with this compound leads to a decrease in the levels of downstream metabolites, including OAA and malate, while causing a corresponding increase in the level of aspartate. nih.gov This disruption of glutamine metabolism is a key mechanism of its cellular activity. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode | Source |

|---|---|---|---|---|

| This compound | GOT1 | 5.91 ± 0.04 | Competitive | nih.govmdpi.com |

Impact on Reactive Oxygen Species (ROS) Balance and Cellular Stress Responses

The modulation of glutamine metabolism by this compound has a direct impact on the cellular redox balance and stress responses. nih.gov The metabolic pathway involving GOT1 is crucial for generating NADPH, which is essential for maintaining redox homeostasis and protecting cells from oxidative damage. nih.govmedchemexpress.com Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause damage to lipids, proteins, and DNA, a condition known as oxidative stress. nih.gov

By inhibiting GOT1 and disrupting the downstream production of malate, this compound treatment leads to a significant decrease in the cellular NADPH/NADP+ ratio. nih.gov This reduction in NADPH availability compromises the cell's antioxidant capacity, making it more vulnerable to oxidative stress. nih.gov Research has demonstrated that the suppression of glutamine metabolism by this compound sensitizes pancreatic cancer cells to oxidative stress, which is a key component of its anti-proliferative effects. nih.govresearchgate.net

Anti-inflammatory Molecular Mechanisms

This compound has demonstrated noteworthy anti-inflammatory properties through specific molecular mechanisms. These activities primarily revolve around the inhibition of key components of the inflammatory response.

Inhibition of Inflammasome Activation (e.g., NLRP3 Inflammasome)

This compound, as part of a group of aspulvinone analogues, has been identified as an inhibitor of NLRP3 inflammasome activation. acs.orgresearchgate.netacs.org The NLRP3 inflammasome is a multiprotein complex in the innate immune system responsible for detecting pathogenic and sterile danger signals, which then triggers an inflammatory response. nih.gov By inhibiting the activation of the NLRP3 inflammasome, this compound can effectively dampen the subsequent inflammatory cascade. acs.orgresearchgate.netacs.org

Modulation of Caspase-1 Cleavage and Interleukin-1 Beta (IL-1β) Maturation

A critical consequence of NLRP3 inflammasome activation is the cleavage and activation of pro-caspase-1 into its active form, caspase-1. nih.govnih.gov Active caspase-1 is a key enzyme that proteolytically cleaves pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β), into their mature and biologically active forms. nih.govresearchgate.netcellsignal.com

Research has shown that this compound is involved in the inhibition of caspase-1 cleavage and the subsequent maturation of IL-1β. acs.orgresearchgate.netacs.org By preventing the cleavage of caspase-1, this compound effectively blocks the production of mature IL-1β, a potent pro-inflammatory cytokine that plays a central role in initiating and amplifying inflammatory responses. acs.orgresearchgate.netacs.orgfrontiersin.org This modulation of caspase-1 and IL-1β is a significant aspect of its anti-inflammatory effect.

Antioxidant Mechanisms (e.g., DPPH Radical Scavenging)

This compound has been reported to possess antioxidant activities, notably through its ability to scavenge free radicals. researchgate.net A common method to evaluate this capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comencyclopedia.pub In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured, resulting in a color change that can be quantified. mdpi.comencyclopedia.pub The antioxidant activity of phenolic compounds, a class to which aspulvinones belong, is often attributed to their ability to interrupt radical chain reactions. nih.govfrontiersin.org

Antimicrobial and Antiviral Activity Investigations (in vitro/cellular studies)

In addition to its anti-inflammatory and antioxidant properties, this compound has been investigated for its potential antimicrobial activities in laboratory settings.

Antibacterial Activities

In vitro studies have demonstrated that this compound exhibits antibacterial activity against certain bacterial strains. researchgate.net One study reported its activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 16 μg/mL. researchgate.net The activity against Enterococcus faecalis was also noted, with MIC values ranging from 16 to 64 μg/mL. researchgate.net The agar (B569324) disc diffusion and agar well diffusion methods are common techniques used to assess the in vitro antibacterial activity of compounds. psu.edu

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Enterococcus faecalis | 16-64 μg/mL |

Antifungal Activities

Investigations into the antifungal properties of this compound have also been conducted. While specific data on the antifungal spectrum of this compound is part of broader studies on aspulvinone derivatives, the general class of compounds has shown promise in this area. researchgate.net Antifungal activity is typically assessed in vitro by determining the MIC, which is the lowest concentration of a compound that inhibits the visible growth of a fungus. uminho.ptnih.gov

Antiviral Activities (e.g., Anti-Influenza A Viral H1N1, SARS-CoV-2)

The chemical compound this compound is a member of the aspulvinone family, a class of fungal metabolites characterized by a tetronic acid ring core linked to two substituted aromatic rings. nih.govrsc.org Research into this family has revealed a spectrum of biological activities, including antiviral properties against notable pathogens such as the Influenza A (H1N1) virus and SARS-CoV-2. nih.govbibliotekanauki.pl

Anti-Influenza A Viral (H1N1) Activity

This compound has been identified as a prenylated derivative isolated from the mangrove rhizosphere soil-derived fungus Aspergillus terreus. nih.govresearchgate.net Studies on metabolites from this fungus have demonstrated significant anti-influenza A H1N1 virus activities. researchgate.netebi.ac.uk For instance, research by Gao et al. (2013) on butenolides from Aspergillus terreus Gwq-48 reported notable inhibitory effects against the H1N1 virus. ebi.ac.ukfrontiersin.org While this compound was among the compounds derived from this fungal source, the primary research highlights the activities of other related butenolides such as isoaspulvinone E, aspulvinone E, and pulvic acid. researchgate.netebi.ac.uk

The study found that isoaspulvinone E, in particular, exhibited effective inhibitory activity against the H1N1 viral neuraminidase (NA), a key enzyme for viral replication and release. researchgate.netebi.ac.uk Molecular docking simulations suggested that the specific stereochemistry of the double bond in isoaspulvinone E was crucial for its activity against neuraminidase. researchgate.netebi.ac.uk

| Compound | IC₅₀ (µg/mL) | Source Organism |

|---|---|---|

| Isoaspulvinone E | 32.3 | Aspergillus terreus Gwq-48 |

| Aspulvinone E | 56.9 | Aspergillus terreus Gwq-48 |

| Pulvic Acid | 29.1 | Aspergillus terreus Gwq-48 |

Anti-SARS-CoV-2 Activity

More recent research has focused on the potential of aspulvinone analogues as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. nih.govynu.edu.cn A 2022 study by Liang et al. investigated a series of eight new aspulvinone analogues, designated aspulvins A–H, which were isolated from the endophytic fungus Cladosporium sp. 7951. nih.govynu.edu.cnfigshare.comresearchgate.net this compound was identified as one of these novel compounds. researchgate.net

The research evaluated the inhibitory activity of these compounds against the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme that is essential for viral replication and transcription, making it a prime target for antiviral drugs. rsc.orgnih.govresearchgate.net The study reported that all the isolated aspulvinone analogues, including this compound, displayed varying degrees of inhibitory activity against SARS-CoV-2 Mpro when tested at a concentration of 10 μM. nih.govfigshare.comresearchgate.net While the study highlighted the potent Mpro inhibition of other analogues like aspulvinone R, M, and O, it confirmed that the entire series of newly discovered aspulvins demonstrated activity. researchgate.netnih.gov

| Compound | IC₅₀ (µM) | Source Organism |

|---|---|---|

| Aspulvinone R | 7.7 ± 0.6 | Cladosporium sp. 7951 |

| Aspulvinone M | 9.4 ± 0.6 | Cladosporium sp. 7951 |

| Aspulvinone D | 10.3 ± 0.6 | Cladosporium sp. 7951 |

| Aspulvinone O | 12.41 ± 2.40 | Aspergillus terreus |

| Aspulvinone E | 39.93 ± 2.42 | Aspergillus terreus |

| Aspulvin H | Inhibitory activity observed at 10 µM | Cladosporium sp. 7951 |

The molecular mechanism for some aspulvinone analogues has been explored, revealing different modes of inhibition. For example, Aspulvinone O acts as a competitive inhibitor of SARS-CoV-2 Mpro, whereas Aspulvinone E demonstrates uncompetitive inhibition. rsc.org These findings suggest that aspulvinone compounds could serve as promising scaffolds for the development of new therapeutic agents against COVID-19. researchgate.netnih.gov

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency

Influence of Prenyl Groups on Activity

The presence and nature of prenyl groups on the aspulvinone scaffold are significant determinants of biological activity. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org Research indicates that the prenylation pattern can dramatically affect the potency of these compounds against various targets.

Studies on the antibacterial properties of aspulvinones suggest that the presence of two free prenyl groups may be essential for their activity. mit.edu For instance, the monoprenylated derivative of an aspulvinone showed no bioactivity, highlighting the importance of diprenylation. mit.edu

In the context of α-glucosidase inhibition, both prenylated and non-prenylated pulvinones exhibit activity, but they are thought to have different binding modes with the enzyme. frontiersin.orgnih.gov The fork-like structure created by two linear prenyl groups, as seen in some aspulvinone derivatives, has been speculated to cause steric hindrance, which can negatively impact the compound's binding to the enzyme. frontiersin.org Specifically, Aspulvinone H, a prenylated analog, has demonstrated potent α-glucosidase inhibitory activity. researchgate.netnih.gov

Significance of Double Bond Configuration and Stereochemistry

The stereochemistry of the Δ4,5-double bond in the pulvinone core is another critical factor influencing biological potency. michberk.com For non-prenylated pulvinones, the configuration of this double bond significantly affects their α-glucosidase inhibitory activity. frontiersin.orgnih.gov For example, Aspulvinone E has been reported to have higher inhibitory activity than its trans-isomer, isoaspulvinone E. frontiersin.orgnih.gov

However, for prenylated aspulvinones like this compound, the influence of the Δ4,5-double bond configuration on activity appears to be less pronounced. frontiersin.orgnih.gov This suggests that the binding interactions of prenylated and non-prenylated aspulvinones with α-glucosidase are different. frontiersin.orgnih.gov The Z geometry of the Δ4,5-double bond has been established for some active aspulvinones. frontiersin.org The specific spatial arrangement of atoms is crucial for optimal biological activity, as different isomers can exhibit varying levels of potency. michberk.com

Role of Hydroxyl and Other Functional Groups

The hydroxyl (-OH) group is a key functional group that significantly influences the chemical and biological properties of compounds. wisdomlib.orgresearchgate.netashp.org Its ability to form hydrogen bonds and its impact on solubility and reactivity are crucial for a drug's interaction with its target. wisdomlib.orgresearchgate.netashp.org

In the case of aspulvinones, the hydroxyl groups on the phenyl rings are important for their activity. These groups can act as hydrogen bond donors, facilitating interactions with biological targets. nih.gov The position and number of hydroxyl groups can affect the electronic properties of the molecule and its ability to engage in specific binding interactions. researchgate.netnih.gov While detailed studies specifically on the hydroxyl groups of this compound are limited in the provided context, the general principles of medicinal chemistry suggest their vital role in its biological profile.

Rational Design of Aspulvinone Analogues for Enhanced Activity

The insights gained from SAR studies provide a foundation for the rational design of novel aspulvinone analogues with improved biological activity. frontiersin.orgeie.gr By understanding which structural motifs are essential for potency and which can be modified, medicinal chemists can synthesize new derivatives with enhanced therapeutic potential. frontiersin.orgnih.gov

This compound has been identified as a potent inhibitor of various enzymes, making it a valuable lead compound for drug discovery. researchgate.netrsc.org For instance, its activity against glutaminase (B10826351) (GOT1) has spurred interest in developing novel anti-tumor agents. rsc.org The synthesis of various aspulvinone analogues allows for the exploration of a wider chemical space and the potential identification of compounds with superior efficacy and selectivity. nih.govresearchgate.net The development of modular synthetic methods facilitates the creation of a diverse library of aspulvinones, which can then be screened for various biological activities, including antiviral properties. nih.govrsc.org

Computational Approaches in SAR Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.netplos.orgmdpi.comresearchgate.netplos.orgnih.gov This technique has been extensively applied to study the interactions of this compound and its analogs with various biological targets. frontiersin.orgresearchgate.netfrontiersin.org

Software such as Autodock Vina is commonly used to perform these simulations. frontiersin.org The process involves generating 3D structures of the ligands and preparing the crystal structure of the target protein, often obtained from the Protein Data Bank (PDB). frontiersin.org

For α-glucosidase inhibition, docking studies have revealed that aspulvinones like this compound can bind at the entrance of the hydrophobic pocket of the enzyme. frontiersin.org These studies show strong binding affinities, with low binding energies indicating stable interactions. frontiersin.org The interactions are often driven by hydrophobic forces. frontiersin.org Similarly, molecular docking has been used to investigate the binding of aspulvinone derivatives to butyrylcholinesterase (BChE), where they are shown to insert into the binding groove of the enzyme. frontiersin.org These computational models provide a detailed view of the ligand-target interactions at the molecular level, highlighting the specific amino acid residues involved and corroborating the experimental findings from SAR studies. frontiersin.orgfrontiersin.org

Advanced Research Directions and Methodological Innovations

Application of Chemical Mutagenesis for Enhanced Metabolite Production

The production of secondary metabolites like aspulvinones by fungi is often low under standard laboratory conditions, presenting a challenge for research and potential applications. Chemical mutagenesis is a classical yet powerful technique used to improve the yield of desired metabolites by inducing random mutations in the fungal genome. oup.com

In the context of Aspergillus terreus, various chemical mutagens have been employed to enhance the production of its secondary metabolites. For instance, diethyl sulfate (B86663) (DES) mutagenesis was successfully applied to a marine-derived strain of A. terreus (ML-44), leading to the selection of a mutant strain (ASM-1). frontiersin.orgnih.gov This mutant strain exhibited altered colonial morphology and, upon analysis of its fermentation products, showed a significant increase in the production of several aspulvinone derivatives, including Aspulvinone H. frontiersin.orgnih.govnih.gov The treatment involved exposing a spore suspension of A. terreus to a solution of DES, followed by plating and selection of mutants with distinct phenotypes. frontiersin.orgnih.gov

Another commonly used chemical mutagen is ethyl methanesulfonate (B1217627) (EMS). nih.gov While specific studies detailing the use of EMS to enhance this compound production are not prevalent, its application in A. terreus for increasing the yield of other secondary metabolites like lovastatin (B1675250) is well-documented. researchgate.net These successes suggest its potential applicability for enhancing the biosynthesis of aspulvinones. The general principle involves treating fungal spores with the mutagen and then screening the resulting mutants for overproduction of the target compound. researchgate.net

The table below summarizes the application of chemical mutagenesis in Aspergillus terreus for enhancing secondary metabolite production.

| Mutagen | Fungal Strain | Outcome | Reference |

|---|---|---|---|

| Diethyl Sulfate (DES) | Aspergillus terreus ML-44 | Creation of mutant strain ASM-1 with enhanced production of aspulvinones, including this compound. | frontiersin.orgnih.govnih.gov |

| Ethyl Methanesulfonate (EMS) | Aspergillus terreus | Used for strain improvement to increase lovastatin production, demonstrating its utility in this species. | nih.govresearchgate.net |

These mutagenesis strategies, while effective, are random and can lead to undesirable genetic changes. oup.com However, they remain a valuable tool for generating producer strains with enhanced yields of complex natural products like this compound.

Integration of Omics Data for Systems-Level Understanding of Biosynthesis

A systems-level understanding of the biosynthesis of secondary metabolites like this compound requires the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This integrated approach allows for a comprehensive view of the cellular processes that govern the production of these complex molecules. nih.gov